4-(Biphenyl-4-yloxymethyl)benzonitrile
Description
4-(Biphenyl-4-yloxymethyl)benzonitrile is a benzonitrile derivative featuring a biphenyl ether group connected via a methylene (-CH2-) bridge at the para position of the benzonitrile ring. These analogs are synthesized for diverse applications, including pharmaceuticals, agrochemicals, and materials science. Below, we compare this compound with key analogs based on substituent chemistry, synthesis, and applications.
Properties
Molecular Formula |
C20H15NO |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-[(4-phenylphenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C20H15NO/c21-14-16-6-8-17(9-7-16)15-22-20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-13H,15H2 |
InChI Key |
PZMAAUVBBMCEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences in substituents, molecular weights, and applications of analogous benzonitrile derivatives:
Key Research Findings
- Pharmaceutical applications: Thiazole derivatives (e.g., 4-(2-phenylthiazol-4-yl)benzonitrile) exhibit potent antifungal activity by inhibiting Sortase A, a critical enzyme in bacterial adhesion . Pyrrolidine-substituted benzonitriles act as SARMs, showing tissue-selective androgen receptor activation for treating muscle atrophy . [11C]Cetrozole demonstrates high specificity for aromatase binding in the human brain, enabling non-invasive PET imaging of estrogen synthesis .
- Material science: Biphenyl derivatives like 4-Cyano-4'-pentylbiphenyl are key components in liquid crystal displays (LCDs) due to their stable mesophases and dielectric anisotropy .
- Synthetic versatility :
- 4-(2-Bromoacetyl)benzonitrile () serves as a versatile precursor for irreversible GSK-3 inhibitors, highlighting the reactivity of the bromoacetyl group in medicinal chemistry .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 4-(Biphenyl-4-yloxymethyl)benzonitrile?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
- Nucleophilic substitution : Biphenyl ether formation via coupling of 4-hydroxybiphenyl with a benzonitrile derivative bearing a leaving group (e.g., bromomethyl).
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling for biphenyl core assembly, followed by functionalization of the benzonitrile group .
- Protection/deprotection strategies : Use of methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) groups to stabilize intermediates during synthesis .
Key Consideration : Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction efficiency due to steric hindrance from the biphenyl moiety .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C-NMR : Assign peaks for biphenyl protons (δ 7.2–7.8 ppm), benzonitrile carbons (C≡N at ~115 ppm), and methylene bridges (CH₂O at δ 4.5–5.0 ppm) .
- 19F-NMR (if fluorinated analogs are synthesized): Detects fluorine substituents introduced via late-stage functionalization .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments related to biphenyl cleavage .
- IR Spectroscopy : C≡N stretching vibrations (~2220 cm⁻¹) validate nitrile group integrity .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Pharmacophore Development : The biphenyl-ether scaffold mimics tyrosine kinase inhibitors, enabling interactions with hydrophobic enzyme pockets .
- Prodrug Design : The nitrile group can be hydrolyzed to carboxylic acids in vivo, enhancing bioavailability .
- Biological Probes : Used in fluorescence-based assays to study protein-ligand binding via its rigid aromatic structure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki coupling efficiency; the latter reduces side-product formation in biphenyl systems .
- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates (e.g., benzonitrile derivatives) .
- Solvent Selection : Mixed solvents (e.g., THF/H₂O) enhance solubility of polar intermediates while maintaining reaction kinetics .
Example : A 72% yield was achieved using XPhos-Pd-G3 in THF/H₂O (3:1) at 60°C for 12 hours .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HepG2 vs. HEK293) and normalization methods .
- Purity Analysis : HPLC-MS quantifies impurities (e.g., de-cyanated byproducts) that may skew activity results .
- Structural Confirmation : Single-crystal X-ray diffraction ensures correct stereochemistry, as minor conformational changes alter target binding .
Q. How do substituent modifications on the biphenyl ring affect structure-activity relationships (SAR)?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the 4'-position enhance binding to aromatic residues in enzymes (e.g., CYP450) but reduce solubility .
- Electron-Donating Groups (EDGs) : Methoxy or hydroxy groups improve water solubility but may decrease metabolic stability .
- Steric Effects : Bulky substituents (e.g., tert-butyl) at the 2'-position disrupt planar stacking, reducing affinity for flat binding pockets .
Data Contradiction Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
